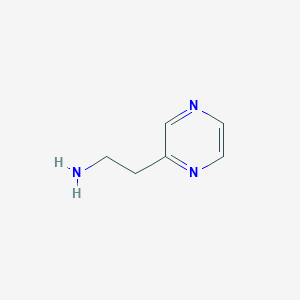

2-(Pyrazin-2-yl)ethanamine

Description

The exact mass of the compound 2-(Pyrazin-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrazin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrazin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNJQSDKFXGALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389995 | |

| Record name | 2-(Pyrazin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-59-5 | |

| Record name | 2-(Pyrazin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine

Introduction

2-(Pyrazin-2-yl)ethanamine is a heterocyclic amine containing a pyrazine ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrazin-2-yl)ethanamine. It is important to note that while predicted data for this compound is available, a comprehensive set of experimentally determined data is not readily found in publicly accessible literature. Therefore, this guide will present the available predicted data, supplemented with established experimental protocols for determining these key parameters. The methodologies are described with an emphasis on the underlying scientific principles, providing a framework for the experimental characterization of this and similar molecules.

Molecular Structure and Computed Properties

The foundational step in characterizing any molecule is to understand its structure and fundamental physicochemical parameters. These properties can be predicted using various computational models, which serve as a valuable starting point for experimental work.

Table 1: Predicted Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | ChemScene[1] |

| Molecular Weight | 123.16 g/mol | ChemScene[1] |

| Boiling Point | 221.9 ± 25.0 °C | ChemicalBook[2] |

| Density | 1.095 ± 0.06 g/cm³ | ChemicalBook[2] |

| logP | -0.0222 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Caption: Figure 1: 2D structure of 2-(pyrazin-2-yl)ethanamine.

The Interplay of Physicochemical Properties in Drug Discovery

The physicochemical properties of a drug candidate are not independent variables; they are intricately linked and collectively determine the molecule's pharmacokinetic and pharmacodynamic profile. Understanding these relationships is crucial for designing effective drug molecules.

Caption: Figure 2: The relationship between key physicochemical properties and ADME.

Experimental Determination of Key Physicochemical Properties

While computational predictions are useful, experimental determination of physicochemical properties is the gold standard in drug development. This section outlines the principles and methodologies for measuring pKa, logP, and aqueous solubility.

Acid Dissociation Constant (pKa) Determination

The pKa of a molecule describes its acidity or basicity and is a critical determinant of its ionization state at a given pH. The ionization state, in turn, profoundly impacts solubility, permeability, and target binding. For an amine like 2-(pyrazin-2-yl)ethanamine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.

Protocol:

-

Sample Preparation: A precisely weighed amount of 2-(pyrazin-2-yl)ethanamine is dissolved in deionized water to create a solution of known concentration.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a calibrated burette.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

Causality: This method relies on the principle that as the acid is added, the amine is protonated, causing a gradual change in pH. The point of maximum buffer capacity, where the concentrations of the free amine and its protonated form are equal, corresponds to the pKa.

Sources

synthesis and characterization of 2-(pyrazin-2-yl)ethanamine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrazin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Pyrazine scaffolds are integral to numerous clinically relevant molecules, and understanding the synthesis of their derivatives is paramount for the advancement of novel therapeutics.[1][2][3] This document details a robust and widely applicable synthetic methodology, outlines a complete workflow for structural verification and purity assessment, and explains the scientific rationale behind key procedural steps. We present a field-proven protocol for the reduction of 2-pyrazineacetonitrile using lithium aluminum hydride (LAH), followed by a rigorous characterization cascade employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as an acceptor, and metabolic stability contribute to its prevalence in a wide range of biologically active compounds. Notable examples include the anti-mycobacterial agent Pyrazinamide, the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, and the proteasome inhibitor Bortezomib, which is a first-in-class treatment for multiple myeloma.[1]

The title compound, 2-(pyrazin-2-yl)ethanamine, serves as a valuable intermediate, providing a reactive primary amine handle attached to the pyrazine core via a flexible ethyl linker. This structure allows for its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-specific chemistries, making it a critical component in the synthesis of compound libraries for drug discovery campaigns.

Synthetic Methodology: Accessing the Target Compound

Several synthetic routes can be envisioned for the preparation of 2-(pyrazin-2-yl)ethanamine. The most direct and reliable methods typically involve the reduction of a precursor containing the complete carbon skeleton. Two primary strategies are considered:

-

Reduction of 2-Pyrazineacetonitrile: This is the preferred and most robust method. The nitrile group is a versatile precursor to primary amines and can be efficiently reduced using powerful hydride reagents.

-

Reduction of 2-Vinylpyrazine: An alternative approach involves the catalytic hydrogenation of the vinyl group's double bond. While effective, this method can sometimes lead to over-reduction of the pyrazine ring under harsh conditions.[4][5]

This guide will focus on the nitrile reduction pathway due to its high efficiency, predictability, and common use in synthetic organic chemistry.

Chosen Synthetic Route: Lithium Aluminum Hydride Reduction

The reduction of 2-pyrazineacetonitrile to 2-(pyrazin-2-yl)ethanamine is effectively achieved using lithium aluminum hydride (LiAlH₄ or LAH). LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[6] Its high reactivity necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), and careful handling under an inert atmosphere (e.g., Nitrogen or Argon).

Causality of Reagent Choice: Sodium borohydride (NaBH₄), a milder reducing agent, is generally insufficient for the reduction of nitriles.[7] The mechanism of LAH reduction of a nitrile involves two successive additions of a hydride ion (H⁻).[8][9] The first hydride attacks the electrophilic nitrile carbon to form an intermediate imine anion, which is then attacked by a second hydride equivalent to generate a dianion.[8][9] This dianion is subsequently protonated during the aqueous workup to yield the primary amine.[8][9]

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Pyrazineacetonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LAH), powder or 1M solution in THF (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LAH (2.0 eq) and suspend it in anhydrous THF (approx. 10 mL per gram of LAH).

-

Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2-pyrazineacetonitrile (1.0 eq) in anhydrous THF (approx. 5 mL per gram) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously (this is a modified Fieser workup):

-

'X' mL of deionized water (where 'X' is the mass of LAH in grams used).

-

'X' mL of 15% NaOH solution.

-

'3X' mL of deionized water.

-

-

Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc.

-

Isolation: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate it and extract it two more times with the organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(pyrazin-2-yl)ethanamine.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

Characterization of 2-(Pyrazin-2-yl)ethanamine

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following workflow outlines the standard analytical techniques employed.

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 2-(pyrazin-2-yl)ethanamine (C₆H₉N₃, Molecular Weight: 123.16 g/mol ).

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.65-8.50 ppm (m, 3H, pyrazine-H), ~3.10 ppm (t, 2H, -CH₂-N), ~2.95 ppm (t, 2H, Ar-CH₂-), ~1.50 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~152 ppm (Ar-C), ~145-143 ppm (Ar-CH x3), ~42 ppm (-CH₂-N), ~38 ppm (Ar-CH₂-) |

| FT-IR | Wavenumber (cm⁻¹) | 3400-3250 (N-H stretch, amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C/C=N stretch) |

| Mass Spec. | m/z Ratio | 123 ([M]⁺), 94 ([M-CH₂NH₂]⁺) |

Detailed Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The three protons on the pyrazine ring are expected to appear in the aromatic region (downfield) around 8.5-8.7 ppm, similar to pyrazine itself.[10] The two methylene groups (-CH₂-) of the ethyl chain will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the electron-withdrawing pyrazine ring will be further downfield (~2.95 ppm) than the methylene group adjacent to the amine (~3.10 ppm). The primary amine protons (-NH₂) will typically appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show four signals for the pyrazine ring carbons and two signals for the ethyl chain carbons, consistent with the molecule's structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most critical signals are the N-H stretching vibrations of the primary amine, which typically appear as a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region.[11][12] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will also be evident. Characteristic pyrazine ring vibrations (C=C and C=N stretching) will be observed in the 1600-1450 cm⁻¹ fingerprint region.[11][12]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at an m/z of 123. A characteristic and often prominent fragment in the spectrum will correspond to the benzylic-type cleavage of the C-C bond adjacent to the pyrazine ring, resulting in the formation of a stable pyrazinylmethyl cation at m/z 94. This fragmentation pattern is a strong indicator of the compound's structure.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the . The reduction of 2-pyrazineacetonitrile with lithium aluminum hydride offers a reliable and high-yielding route to this important synthetic intermediate. The described characterization workflow, employing NMR, FT-IR, and MS, provides a robust system for verifying the structural integrity and purity of the final product. By understanding the rationale behind the chosen synthetic strategy and the interpretation of analytical data, researchers can confidently prepare and utilize this versatile building block for applications in medicinal chemistry and drug discovery.

References

-

JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Clark, J. Reduction of Nitriles. Chemguide. [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [Link]

-

PubChem. (Pyrazin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

-

NIST. Pyrazine, ethenyl-. NIST Chemistry WebBook. [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]

-

Wang, Z., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

-

The Good Scents Company. 2-vinyl pyrazine. [Link]

-

Vil'danov, F., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts. [Link]

-

NIST. Pyrazine. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Pyridineethanamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

-

Albert, J., et al. (2007). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Journal of Molecular Catalysis A: Chemical. [Link]

-

NIST. Pyrazine, 2-ethenyl-5-methyl-. NIST Chemistry WebBook. [Link]

-

Inventi Journals. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

-

Gallant, K., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

YouTube. PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. [Link]

-

PubChem. Pyrazineethanethiol. National Center for Biotechnology Information. [Link]

-

American Elements. Pyrazin-2-ylmethanamine. [Link]

-

The Good Scents Company. 2-methyl-6-vinyl pyrazine. [Link]

-

ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubMed. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. [Link]

-

UNIMAS Publisher. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

MDPI. Selective Hydrogenation of Concentrated Vinyl Acetylene Mixed C4 by Modified Pd Catalysts: Effect of Cu. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

SpectraBase. 2-Ethylpyrazine - 1H NMR Spectrum. [Link]

-

SpectraBase. Ethane-1,2-diamine, N,N'-(1-methyl-5-pyrazolylcarbonyl)- - 1H NMR Spectrum. [Link]

-

NIST. Piperazine. NIST Chemistry WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 11. Pyrazine [webbook.nist.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2-(Pyrazin-2-yl)ethanamine: Synthesis, Derivatization, and Biological Applications of Its Structural Analogues

Abstract

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically significant agents.[1][2] This guide focuses on the 2-(pyrazin-2-yl)ethanamine core, a versatile building block for creating diverse chemical libraries. We will explore robust synthetic strategies for the generation of its analogues and derivatives, delving into both classical and modern methodologies, such as enzyme-catalyzed reactions in continuous-flow systems.[2][3] A critical analysis of structure-activity relationships (SAR) will be presented through a case study of pyrazine-containing histone acetyltransferase (HAT) inhibitors.[4][5] Furthermore, this whitepaper provides detailed, field-proven protocols for synthesis, purification, characterization, and biological evaluation, designed to be self-validating and reproducible. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

The Pyrazine Scaffold: A Foundation for Drug Discovery

Core Chemical Properties

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[6] This arrangement results in a molecule with a dipole moment of zero and a resonance energy of 24.3 Kcal/mol.[6] The nitrogen atoms are electron-withdrawing, which decreases the electron density on the ring's carbon atoms and renders pyrazine a weaker base (pKa 0.65) compared to pyridine (pKa 2.3).[1][6] These electronic properties are fundamental to its role as a pharmacophore, influencing molecular interactions, metabolic stability, and pharmacokinetic profiles.

The 2-(Pyrazin-2-yl)ethanamine Building Block

The 2-(pyrazin-2-yl)ethanamine structure provides two primary points for chemical modification: the terminal primary amine of the ethylamine side chain and the pyrazine ring itself. This duality allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties.

Broad Pharmacological Significance

Pyrazine derivatives have demonstrated a remarkable range of biological activities, establishing them as crucial components in drug development.[1] Marketed drugs containing the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the proteasome inhibitor Bortezomib.[2] The scaffold's versatility has led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7]

Synthetic Strategies for Analogues and Derivatives

The synthesis of novel 2-(pyrazin-2-yl)ethanamine derivatives relies on robust and adaptable chemical transformations. The choice of synthetic route is dictated by the desired modifications, scale, and considerations for green chemistry.

Derivatization via Amide Bond Formation

Formation of an amide bond at the terminal amine is one of the most common and effective strategies for generating diverse libraries. This can be achieved through various coupling methods.

Protocol 2.1.1: Enzymatic Amidation in a Continuous-Flow System

This modern approach offers significant advantages in terms of efficiency, environmental impact, and scalability.[2][3] The use of an immobilized enzyme like Lipozyme® TL IM from Thermomyces lanuginosus allows for mild reaction conditions and simplified purification.[2]

Methodology:

-

System Setup: Assemble a continuous-flow reactor system consisting of two syringe pumps, a T-mixer, and a packed-bed column containing 870 mg of Lipozyme® TL IM. Maintain the column temperature at 45 °C.

-

Reagent Preparation:

-

Feed 1: Dissolve 5 mmol of a pyrazine ester (e.g., methyl pyrazine-2-carboxylate) in 10 mL of tert-amyl alcohol.

-

Feed 2: Dissolve 15 mmol of the desired primary or secondary amine in 10 mL of tert-amyl alcohol. The 3-fold excess of the amine is used to drive the reaction to completion.

-

-

Reaction Execution: Pump both feeds into the T-mixer at a flow rate of 31.2 μL/min each, resulting in a residence time of approximately 20 minutes within the enzyme column.[3]

-

Work-up and Purification:

-

Collect the eluent from the reactor.

-

Remove the solvent (tert-amyl alcohol) under reduced pressure.

-

Purify the resulting crude pyrazinamide derivative using column chromatography on silica gel, typically with a chloroform/methanol gradient.[8]

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[9]

Protocol 2.1.2: Conventional Amide Coupling using T3P®

Propylphosphonic anhydride (T3P®) is an efficient coupling reagent for forming amide bonds between carboxylic acids and amines. It is particularly advantageous because its byproducts are water-soluble, simplifying the purification process.[8]

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted pyrazine-2-carboxylic acid and 1.1 equivalents of the desired amine (e.g., a substituted piperazine) in an appropriate solvent like dichloromethane or ethyl acetate.

-

Coupling Reaction: Add 1.5 equivalents of T3P® (as a 50% solution in ethyl acetate) to the mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Work-up:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization: Purify the crude product by silica gel column chromatography and confirm its identity and purity via NMR and mass spectrometry.[8]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. The pyrazine scaffold offers a rich canvas for SAR studies.

Case Study: Inhibitors of p300/CBP Histone Acetyltransferases (HATs)

The HAT enzymes p300 and its paralog CBP are critical regulators of gene expression and have been validated as drug targets for cancer.[4][5] A study on 1,4-pyrazine-containing inhibitors of p300/CBP provides excellent SAR insights.[4]

The initial screening identified a pyrazine compound with inhibitory activity. Subsequent modifications led to the development of compound 29 , a potent and competitive inhibitor with an IC₅₀ of 1.4 μM.[5]

Key SAR Findings:

-

The Spacer: The length and nature of the carbon spacer between the pyrazine oxygen and the terminal amino group were critical. Compounds with a 2-carbon spacer were weak inhibitors. A 5-carbon spacer containing a cyclohexyl group showed comparable activity to the initial hit, while a piperidin-4-ylmethoxy group proved to be the most favorable substituent.[4]

-

Terminal Group: An N-acetyl group on the terminal amine resulted in an inactive compound, indicating that a basic nitrogen is likely crucial for interaction with the target.[4]

-

Pyrazine Substituents: The substitution pattern on the pyrazine ring itself also influenced activity, although the piperidin-4-ylmethoxy moiety at the R² position was the most significant driver of potency among the tested analogues.[4]

| Compound | R² Substituent | Spacer/Linker | p300 Inhibition (IC₅₀) |

| 8, 9 | Amino | 2-carbon | Weak |

| 10 | N-acetyl | - | Inactive |

| 11 | Amino | 5-carbon w/ cyclohexyl | ~59% inhib. @ 10 µM |

| 29 | Piperidin-4-ylmethoxy | - | 1.4 µM |

Table 1: Summary of Structure-Activity Relationship data for selected p300/CBP HAT inhibitors, adapted from reference[4].

These results underscore the importance of systematic modification of both the side chain and the core heterocycle to optimize potency and selectivity.

Biological Evaluation and Mechanistic Studies

Once a library of derivatives is synthesized, a robust biological evaluation cascade is necessary to identify lead compounds and elucidate their mechanism of action.

Protocol 4.1.1: p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This in vitro biochemical assay is the first step in identifying compounds that directly inhibit the target enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Prepare solutions of recombinant human p300 enzyme, a histone H3 peptide substrate, and Acetyl-CoA.

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, histone substrate, and the test compound (or DMSO for control).

-

Initiate the reaction by adding the p300 enzyme and Acetyl-CoA.

-

Incubate at 30 °C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction.

-

Detect the level of histone acetylation. This can be done using various methods, such as antibody-based detection (ELISA) with an anti-acetyl-lysine antibody or radiometric assays using [³H]-Acetyl-CoA.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 4.1.2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Given the known antimicrobial properties of many heterocyclic compounds, this assay serves as a valuable primary screen.[8][10]

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plating: Evenly swab the surface of the agar plates with the microbial inoculum.

-

Well Diffusion:

-

Aseptically bore wells (e.g., 6 mm diameter) into the agar.

-

Add a defined volume (e.g., 50 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

-

Include a positive control (a known antibiotic) and a negative control (solvent only).

-

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The 2-(pyrazin-2-yl)ethanamine core is a highly tractable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive starting point for drug discovery campaigns. Modern synthetic methods, such as continuous-flow enzymatic reactions, are enabling the rapid and sustainable generation of diverse chemical libraries.[3]

Future research should focus on exploring novel derivatization strategies, including the fusion of the pyrazine ring with other heterocycles to create more complex and rigid structures, which has been a successful strategy for identifying potent anticancer agents.[7] Furthermore, applying computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can help rationalize experimental findings and guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.[11]

References

- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. National Institutes of Health (NIH).

- Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed.

- Structure and pharmacological activity of pyrazine. ResearchGate.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.

- Biological activities of pyrazoline derivatives--a recent development. PubMed.

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central.

- Pharmacological activity and mechanism of pyrazines. PubMed.

- Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. ResearchGate.

- Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. ResearchGate.

- Synthesis, Characterization and Pharmacological Properties of Some 4-Arylhydrazono-2-pyrazoline-5-one Derivatives Obtained from Heterocyclic Amines. ResearchGate.

- Synthesis and characterization of some new pyrazolines derivatives and their biological activity. JOCPR.

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. JConsort.

- PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. jconsortium.com [jconsortium.com]

- 10. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde (CAS No. 189628-37-3)

A Note on CAS Number Identification: This guide provides a comprehensive overview of the properties and safety data for 5-Bromo-2-chlorobenzaldehyde, which is registered under CAS number 189628-37-3. Initial searches for the requested CAS number 5321-59-5 indicate it corresponds to a different compound, 2-(Pyrazin-2-yl)ethanamine, for which detailed public data is less readily available. Given the request for an in-depth technical guide for a scientific audience, this document focuses on the well-characterized and structurally relevant compound, 5-Bromo-2-chlorobenzaldehyde, assuming a potential typographical error in the original query.

Introduction

5-Bromo-2-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzaldehyde core, imparts specific reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[2] Notably, it is a key component in the synthesis of several therapeutic agents, including treatments for diabetes such as Dapagliflozin, Ertugliflozin, and Empagliflozin.[4] This guide offers a detailed examination of its chemical properties, safety profile, and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 5-Bromo-2-chlorobenzaldehyde

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-2-chlorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 189628-37-3 | [5][6][7][8] |

| Molecular Formula | C₇H₄BrClO | [5][6][7][9] |

| Molecular Weight | 219.46 g/mol | [5][6][9] |

| Appearance | Off-white to pale yellow solid/crystal powder | [7][10] |

| Melting Point | 43-46 °C | [7][10][11] |

| Boiling Point | 261 °C | [10][11] |

| Density | 1.698 g/cm³ | [7][10] |

| Flash Point | 112 °C | [7][10] |

| Water Solubility | Slightly soluble in water | [7][10] |

| IUPAC Name | 5-bromo-2-chlorobenzaldehyde | [5] |

Synthesis and Mechanistic Insights

The preparation of 5-Bromo-2-chlorobenzaldehyde is a critical process for its application in pharmaceutical manufacturing. One common synthetic route involves the oxidation of 5-bromo-2-chlorobenzyl alcohol.[10] A patented method describes a multi-step synthesis starting from 2-chlorobenzoic acid.[4] This process involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced, for example with sodium borohydride (NaBH₄) and sulfuric acid, to form 5-bromo-2-chlorobenzyl alcohol. The final step is the oxidation of the alcohol to the desired aldehyde, 5-bromo-2-chlorobenzaldehyde, which can be achieved using reagents like pyridinium chlorochromate (PCC) or a combination of sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[4] The choice of oxidizing agent is critical; for instance, PCC and pyridinium dichromate (PDC) are often used for this type of transformation.[4]

Safety and Hazard Profile

A comprehensive understanding of the safety and handling requirements for 5-Bromo-2-chlorobenzaldehyde is paramount for its use in a laboratory or industrial setting.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For 5-Bromo-2-chlorobenzaldehyde, the GHS classifications are as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple notifications. The percentage of notifications reporting each hazard may vary.[5]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The compound is noted to be air-sensitive and should be stored under an inert gas.[8]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.

Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of 5-Bromo-2-chlorobenzaldehyde is essential for quality control in its synthesis and for its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Experimental Protocol for HPLC Analysis

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 5-Bromo-2-chlorobenzaldehyde reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). This will be the standard stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample.

-

-

Sample Preparation:

-

Accurately weigh a sample containing 5-Bromo-2-chlorobenzaldehyde and dissolve it in the same diluent used for the standard preparation to achieve a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the prepared calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 5-Bromo-2-chlorobenzaldehyde in the sample by interpolating its peak area on the calibration curve.

-

Workflow Diagram for HPLC Analysis

Caption: A schematic workflow for the quantification of 5-Bromo-2-chlorobenzaldehyde using HPLC.

Conclusion

5-Bromo-2-chlorobenzaldehyde is a pivotal intermediate in organic and medicinal chemistry, with significant applications in the synthesis of pharmaceuticals.[1][2][6] Its well-defined chemical properties and reactivity profile make it a versatile tool for drug development professionals. However, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this compound in research and manufacturing settings.

References

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.

-

Home Sunshine Pharma. (n.d.). 5-Bromo-2-Chlorobenzaldehyde CAS 189628-37-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). 5-Bromo-2-chlorobenzaldehyde: A Key to Advancing Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). The Role of 5-Bromo-2-chlorobenzaldehyde in Modern Pharmaceutical Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Mastering Organic Synthesis: The Strategic Importance of 5-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-bromo-2-chlorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Retrieved from [Link]

-

SK Pharma Tech Solutions. (n.d.). 5- Bromo-2 – Chlorobenzaldehyde. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

Durham Tech. (2018, January 18). Bromothymol blue cas76-59-5 SDS. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Your Inquiry on 2-(Pyrazin-2-yl)ethanamine. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-(2-METHYLBENZYL)PIPERAZINE CAS#: 5321-47-1. Retrieved from [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(3-Methylbenzyl)piperazine. Retrieved from [Link]

Sources

- 1. prod.adv-bio.com [prod.adv-bio.com]

- 2. Novachemistry-Products [novachemistry.com]

- 3. aablocks.com [aablocks.com]

- 4. karnatakaaromas.com [karnatakaaromas.com]

- 5. 2-PYRAZIN-2-YL-ETHYLAMINE | 5321-59-5 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. CAS 5321-59-5: 2-pyrazin-2-ylethanamine | CymitQuimica [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

The Versatile Building Block: A Technical Guide to 2-(Pyrazin-2-yl)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a crucial component in a vast array of biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antitubercular, and antiviral effects.[2] The strategic incorporation of a pyrazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a particularly valuable derivative, 2-(pyrazin-2-yl)ethanamine . The presence of a primary amino group attached to an ethyl linker on the pyrazine core makes it a versatile and highly reactive building block for organic synthesis. This guide will provide an in-depth exploration of its synthesis, properties, and key applications, offering practical insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-(pyrazin-2-yl)ethanamine is essential for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Predicted to be higher than pyrazin-2-ylmethanamine (117-118 °C) | [4] |

| Solubility | Soluble in water and common organic solvents (e.g., methanol, ethanol, DCM, THF) | [5] |

| pKa | Predicted to be similar to analogous primary amines | - |

Safety and Handling: 2-(Pyrazin-2-yl)ethanamine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a skin and eye irritant. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Synthesis of 2-(Pyrazin-2-yl)ethanamine: A Reliable Protocol

A common and effective method for the synthesis of 2-(pyrazin-2-yl)ethanamine is the reduction of 2-(cyanomethyl)pyrazine. This precursor can be prepared from readily available starting materials. The reduction of the nitrile functionality to a primary amine can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LAH).[6][7]

Caption: Synthetic route to 2-(pyrazin-2-yl)ethanamine.

Experimental Protocol: Synthesis via Nitrile Reduction

Step 1: Synthesis of 2-(Cyanomethyl)pyrazine

-

To a solution of 2-chloropyrazine (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(cyanomethyl)pyrazine.

Step 2: Reduction to 2-(Pyrazin-2-yl)ethanamine

-

To a suspension of Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(cyanomethyl)pyrazine (1 equivalent) in anhydrous THF dropwise at 0 °C. Caution: The reaction is highly exothermic and generates hydrogen gas.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-(pyrazin-2-yl)ethanamine.

-

Purify the product by vacuum distillation to yield the pure amine.

Core Applications in Organic Synthesis

The primary amine functionality of 2-(pyrazin-2-yl)ethanamine makes it an excellent nucleophile, enabling its participation in a wide range of C-N bond-forming reactions. Two of the most important applications are amide bond formation and reductive amination.

Caption: Key synthetic applications of 2-(pyrazin-2-yl)ethanamine.

Amide Bond Formation: Accessing Novel Pyrazinyl Amides

Amide bonds are fundamental in pharmaceuticals and biologically active compounds. 2-(Pyrazin-2-yl)ethanamine readily undergoes amide coupling with a wide variety of carboxylic acids to generate a diverse library of pyrazinyl amides. The choice of coupling agent is critical for achieving high yields and minimizing side reactions, especially with electron-deficient pyrazine systems.

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Species | Key Features |

| HATU/HBTU | Active ester | High efficiency, low racemization |

| EDC/HOBt | Active ester | Water-soluble carbodiimide, good for aqueous media |

| T3P® (Propylphosphonic Anhydride) | Mixed anhydride | High reactivity, clean workup |

| MsCl/NMI | Mixed sulfonic anhydride | Effective for electron-deficient amines |

Experimental Protocol: Amide Coupling with Benzoic Acid

-

To a solution of benzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DCM or DMF), add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of 2-(pyrazin-2-yl)ethanamine (1 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford N-(2-(pyrazin-2-yl)ethyl)benzamide.

Reductive Amination: Synthesis of Substituted Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, providing a more controlled alternative to direct alkylation.[9] 2-(pyrazin-2-yl)ethanamine can be reacted with a wide range of aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups |

| Sodium cyanoborohydride (NaBH₃CN) | Effective, but toxic cyanide byproduct |

| 2-Picoline-borane complex | Stable solid, effective in various solvents |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" method, requires specialized equipment |

Experimental Protocol: Reductive Amination with Benzaldehyde

-

To a solution of 2-(pyrazin-2-yl)ethanamine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloroethane or methanol), add a mild acid catalyst (e.g., acetic acid, 0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-2-(pyrazin-2-yl)ethanamine.

Spectroscopic Characterization

The structural elucidation of 2-(pyrazin-2-yl)ethanamine and its derivatives relies on standard spectroscopic techniques.

Predicted Spectroscopic Data for 2-(Pyrazin-2-yl)ethanamine:

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm), and two triplet signals for the ethyl chain protons. The -CH₂- group adjacent to the pyrazine ring will be downfield compared to the -CH₂- group adjacent to the amine. A broad singlet for the -NH₂ protons will also be present.

-

¹³C NMR: The spectrum will show distinct signals for the pyrazine ring carbons and the two aliphatic carbons of the ethyl chain. The carbon atoms of the pyrazine ring will appear in the aromatic region.

-

FTIR: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

2-(Pyrazin-2-yl)ethanamine is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its primary amine functionality provide a gateway to a vast chemical space of novel pyrazine-containing molecules. The robust protocols for amide coupling and reductive amination detailed in this guide serve as a foundation for researchers to explore the full potential of this compound in the development of new pharmaceuticals, agrochemicals, and functional materials. A comprehensive understanding of its properties, synthesis, and reactivity is paramount for its effective and innovative application in the field of chemical sciences.

References

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]

-

Pyrazin-2-ylmethanamine. American Elements. [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. PubMed Central. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Pyrazine. NIST WebBook. [Link]

-

NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

-

Pyrazine. PubChem. [Link]

-

2-Pyridineethanamine. PubChem. [Link]

Sources

- 1. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 9. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Pyrazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including its planarity and the role of its nitrogen atoms as hydrogen bond acceptors, make it a versatile building block for a vast array of therapeutic agents.[2] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of FDA-approved drugs and numerous clinical candidates for treating cancer, infectious diseases, and neurological disorders.[3][4][5] This technical guide provides an in-depth analysis of the core therapeutic applications of pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their potential. We will explore their dominant role as kinase inhibitors in oncology, their continued importance in combating tuberculosis and viral infections, and their emerging applications in other therapeutic areas.

The Pyrazine Scaffold: A Cornerstone of Modern Drug Design

The utility of the pyrazine ring in drug discovery stems from its distinct electronic and structural characteristics. It is an electron-deficient aromatic system, a property that influences its reactivity and interactions with biological targets. This inherent electronic nature, combined with the ability to functionalize its four carbon atoms, allows for precise modulation of a molecule's pharmacological profile.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazine ring's structure is a resonant hybrid, which provides it with significant aromatic stability.[2] The two nitrogen atoms act as mild bases and can serve as crucial hydrogen bond acceptors, frequently anchoring ligands into the active sites of enzymes, particularly the hinge region of protein kinases.[2] Because of its structural similarities to other aromatic rings, pyrazine is often employed by medicinal chemists as a bioisostere for benzene, pyridine, or pyrimidine moieties to optimize properties such as potency, selectivity, and metabolic stability.

Principles of Structure-Activity Relationship (SAR)

Modifying the pyrazine core is a key strategy in drug optimization. SAR studies consistently show that the nature and position of substituents dramatically influence a compound's biological activity.[1][6] For instance, in the development of kinase inhibitors, specific substitutions are engineered to exploit hydrophobic pockets and form additional hydrogen bonds within the ATP-binding site, thereby enhancing potency and selectivity.[7][8] Furthermore, altering substituents can improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), such as increasing solubility or reducing off-target toxicity.[2]

Advances in Synthesis

The construction of amide bonds is a critical step in synthesizing many pyrazine-based drugs, including the antitubercular agent pyrazinamide.[9] Traditional synthetic methods are effective but can require harsh reagents. To address this, modern, greener synthetic approaches are being developed. Continuous-flow systems using immobilized enzymes, such as Lipozyme® TL IM, offer a more efficient and scalable method for producing pyrazinamide derivatives under milder conditions, providing a sustainable pathway for future drug development.[9]

Pyrazine Derivatives in Oncology: A Focus on Kinase Inhibition

A significant number of pyrazine-based anticancer agents function as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling proliferation, survival, and apoptosis.[10][11][12][13] Dysregulation of these pathways is a hallmark of cancer, making kinases prime therapeutic targets.

Mechanism of Action: Competitive ATP Inhibition

Most pyrazine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[11] The pyrazine nitrogen atoms often form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. This reversible or irreversible binding event blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth.[10][11]

Caption: Pyrazine inhibitors competitively block the ATP-binding pocket of kinases.

Clinically Approved Pyrazine-Based Kinase Inhibitors

The success of this strategy is exemplified by several FDA-approved drugs:

-

Gilteritinib (Xospata®): A potent dual FLT3/AXL inhibitor approved for patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring an FLT3 mutation.[10]

-

Darovasertib (LXS-196): A Protein Kinase C (PKC) inhibitor approved for the treatment of metastatic uveal melanoma.[10]

-

Bortezomib (Velcade®): While technically a proteasome inhibitor, this pyrazine-containing therapeutic is a first-in-class treatment for multiple myeloma.[3]

-

Entospletinib (GS-9973): A selective Spleen Tyrosine Kinase (SYK) inhibitor that has shown clinical activity in patients with certain hematological malignancies.[10]

Quantitative Data Summary

The potency of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

| Compound/Derivative Class | Target Kinase(s) | Indication | Reported IC₅₀ | Citation(s) |

| Gilteritinib | FLT3 / AXL | Acute Myeloid Leukemia | - | [10] |

| Darovasertib | PKC | Metastatic Uveal Melanoma | - | [10] |

| Prexasertib | CHK1 | Ovarian Cancer (Investigational) | 1.4 nM | [10] |

| Imidazo[4,5-b]pyrazines | NTRK | Oncology (Investigational) | < 10 nM | [10] |

| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, TYK2 | Inflammation (Investigational) | 3 nM, 8.5 nM, 7.7 nM | [10] |

| Chalcone-Pyrazine Hybrids | (Antiproliferative) | Breast, Lung, Prostate Cancer | 0.012 - 0.33 µM | [2] |

| Ligustrazine-Curcumin Hybrids | (Antiproliferative) | Various Cancer Cell Lines | 0.60 - 7.1 µM | [14] |

Experimental Workflow: Evaluating a Novel Pyrazine Kinase Inhibitor

The preclinical validation of a new pyrazine derivative as a kinase inhibitor follows a standardized but rigorous pathway from initial concept to in vivo efficacy studies.

Caption: A typical workflow for the preclinical evaluation of a new kinase inhibitor.

Detailed Protocol: Cell-Based Anti-Proliferative (MTT) Assay

This protocol is a self-validating system to determine the concentration at which a pyrazine derivative inhibits cancer cell growth by 50% (GI₅₀).

Objective: To assess the dose-dependent effect of a test compound on the metabolic activity (and thus viability) of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

Test pyrazine derivative, dissolved in DMSO to create a 10 mM stock.

-

96-well flat-bottom cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm).

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Causality: Seeding density is critical; too few cells result in a weak signal, while too many can lead to overgrowth and non-linear results.

-

Leave a column of wells with medium only to serve as a blank control.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazine derivative stock in complete medium. Typical final concentrations might range from 0.01 µM to 100 µM.

-

Include a "vehicle control" set of wells treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

-

Carefully remove the old medium and add 100 µL of the medium containing the appropriate compound concentrations to the wells.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well (including controls).

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Incubate for 3-4 hours. The incubation time must be consistent across all plates for reproducibility.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from all wells without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution (DMSO) to each well.

-

Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Subtract the average OD of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ value.

-

Combating Infectious Diseases: Antitubercular and Antiviral Agents

Pyrazine derivatives are indispensable in the fight against infectious diseases, with pyrazinamide being a cornerstone of tuberculosis therapy and other derivatives showing potent antiviral activity.

Antitubercular Agents

Tuberculosis (TB) remains a major global health threat.[15] Pyrazinamide is a first-line drug critical for shortening the duration of TB therapy.[16][17]

-

Mechanism and Modern Approaches: Pyrazinamide is a prodrug that is activated under acidic conditions within Mycobacterium tuberculosis (Mtb). However, drug resistance is a growing problem. Research is now focused on designing novel pyrazine hybrids that can bypass resistance mechanisms.[18] Some new derivatives have been suggested to target alternative pathways, such as the pantothenate synthetase enzyme, which is crucial for Mtb survival.[15]

-

Data Summary: Numerous novel pyrazine-based compounds have shown excellent activity against the Mtb H37Rv strain with high selectivity indices (SI), indicating low toxicity to mammalian cells.[15][18]

| Compound Series | Target/Organism | Reported MIC / IC₅₀ | Citation(s) |

| Pyrazine-Hydrazone Hybrids | M. tuberculosis H37Rv | ≤ 6.25 µg/mL | [15] |

| Pyrazine-Benzamide Hybrids | M. tuberculosis H37Ra | 1.35 - 2.18 µM | [16][18] |

| Pyrazine-Triazole Hybrids | M. tuberculosis H37Rv | ≤ 21.25 µM | [17] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazine derivative against Mycobacterium tuberculosis.

Methodology:

-

Preparation: In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of a prepared Mtb H37Rv inoculum to each well. Include a drug-free well as a growth control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Dye Addition: Add 30 µL of Alamar Blue solution to each well.

-

Readout: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[15][17]

Antiviral Agents

Pyrazine derivatives have also emerged as potent antiviral agents.

-

Case Study: Favipiravir (T-705): Favipiravir is a broad-spectrum antiviral drug that, once metabolized to its active form, functions as an inhibitor of RNA-dependent RNA polymerase, a critical enzyme for the replication of many RNA viruses, including influenza.[3]

-

Emerging Applications: The versatility of the pyrazine scaffold has led to its investigation against a range of other viruses. Derivatives have been synthesized and tested for activity against SARS-CoV-2, with some showing promising potency and selectivity.[19][20][21] Other studies have documented activity against herpes simplex, measles, and vaccinia viruses.[22]

Expanding Horizons: Neurological and Other Disorders

The therapeutic potential of pyrazines extends beyond oncology and infectious diseases into neurology, inflammation, and cardiovascular health.[23]

-

Central Nervous System (CNS) Applications: The pyrazine derivative Eszopiclone (Lunesta®) is a widely used sedative-hypnotic for the treatment of insomnia.[3] In the realm of neurodegenerative diseases, pyrazine derivatives are being actively investigated as potent inhibitors of β-secretase, a key enzyme in the formation of amyloid plaques in Alzheimer's disease.[24] Other research has explored their role as neuropeptide S (NPS) receptor antagonists, which could have applications in anxiety and arousal disorders.[25]

-

Anti-inflammatory and Other Activities: The pyrazine core is found in compounds with a wide range of other biological activities, including anti-inflammatory, antioxidant, analgesic, and diuretic effects.[2][14][26] This highlights the immense potential for developing pyrazine-based drugs for a multitude of human diseases.[27]

Future Perspectives and Conclusion

Pyrazine and its derivatives are firmly established as a cornerstone of therapeutic drug discovery. Their success in oncology and infectious disease is well-documented, and their potential in treating neurological and inflammatory conditions is rapidly emerging. The future of pyrazine-based drug development will likely focus on several key areas:

-

Multi-Targeted Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously.

-